![molecular formula C14H24N2O4S B15345646 Piperazinium thymol-6-sulphonate CAS No. 6266-81-5](/img/structure/B15345646.png)
Piperazinium thymol-6-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperazinium thymol-6-sulphonate is a useful research compound. Its molecular formula is C14H24N2O4S and its molecular weight is 316.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Piperazinium thymol-6-sulphonate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is derived from thymol, a natural monoterpenoid phenol known for its various pharmacological effects. The sulphonate group enhances its solubility and bioactivity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In a study evaluating various piperazine derivatives, compounds related to thymol showed promising activity against both bacterial and fungal strains. The compound demonstrated effectiveness comparable to standard antibiotics at minimal inhibitory concentrations (MIC) of around 10 μg/mL .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 10 | |
Escherichia coli | 10 | |
Candida albicans | 10 |
Antioxidant Activity
This compound also exhibits antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Thymol, the parent compound, has been shown to scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes . The antioxidant mechanism involves the reduction of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Case Study: Antioxidant Efficacy in Cell Lines
In vitro studies using Caco-2 cell lines demonstrated that treatment with thymol derivatives, including this compound, resulted in a significant decrease in ROS levels when exposed to oxidative agents like hydrogen peroxide . This suggests potential therapeutic applications in conditions associated with oxidative stress.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
- Enzyme Modulation : It may enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, contributing to cellular defense mechanisms .
- Membrane Integrity : By disrupting microbial cell membranes, it exerts its antimicrobial effects effectively.
Practical Applications
Given its significant biological activities, this compound has potential applications in various fields:
- Pharmaceuticals : As an antimicrobial agent in drug formulations targeting infections.
- Food Industry : As a natural preservative due to its antimicrobial properties.
- Cosmetics : In formulations aimed at reducing oxidative stress on skin cells.
Properties
CAS No. |
6266-81-5 |
---|---|
Molecular Formula |
C14H24N2O4S |
Molecular Weight |
316.42 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid;piperazine |
InChI |
InChI=1S/C10H14O4S.C4H10N2/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11;1-2-6-4-3-5-1/h4-6,11H,1-3H3,(H,12,13,14);5-6H,1-4H2 |
InChI Key |
VJOODGFNRKLOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O.C1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.